

Comparative Guide: Spectroscopic Characterization of Brominated vs. Non-Brominated Amino-Indanols

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Compound of Interest

Compound Name:	<i>2-Amino-7-bromoindan-1-ol hydrochloride</i>
CAS No.:	1259952-25-4
Cat. No.:	B12640459

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Executive Summary

The *cis*-1-amino-indan-2-ol scaffold is a privileged structure in medicinal chemistry, most notably serving as the chiral backbone for HIV protease inhibitors like Indinavir (Crixivan). During the optimization of these pharmacophores, halogenation—specifically bromination—is a critical strategy used to modulate lipophilicity, metabolic stability, and potency.

However, distinguishing the parent amino-indanol from its brominated derivatives (typically 6-bromo or 7-bromo analogs) requires a nuanced understanding of spectral shifts. This guide provides an objective, data-driven comparison of these two entities, establishing a self-validating analytical workflow to confirm successful functionalization.

Structural Context & Physical Basis[1][2][3][4][5][6][7][8]

Before analyzing spectra, one must understand the electronic environment. The parent compound, (1S,2R)-1-amino-2-indanol, possesses a rigid bicyclic system. The aromatic ring is electron-rich, while the aliphatic ring contains two chiral centers with heteroatoms (NH

, OH) capable of hydrogen bonding.

- Parent:

(MW: 149.19 g/mol). Aromatic ring has

-like symmetry in the unsubstituted benzene portion, but the chiral centers break this, resulting in 4 distinct aromatic protons.

- Brominated Derivative (e.g., 6-bromo):

(MW: ~228.09 g/mol). The introduction of Bromine (a heavy, electronegative atom) at the 6-position destroys the remaining symmetry and introduces significant spin-orbit coupling effects.

Mass Spectrometry: The Primary Differentiator

The most immediate and unambiguous confirmation of bromination is found in the mass spectrum. This is the "Go/No-Go" decision point in any characterization workflow.

Isotopic Signature[5][9]

- Non-Brominated: The parent molecule exhibits a molecular ion

at m/z 150. The isotope pattern is dominated by Carbon-13, showing a small peak (~1.1% per carbon).

- Brominated: Bromine exists naturally as two stable isotopes:

Br (50.69%) and

Br (49.31%). This creates a distinct 1:1 doublet for the molecular ion.

Comparative Data Table: MS Parameters

Feature	Non-Brominated (Parent)	Brominated (6-Bromo analog)	Diagnostic Value
Base Peak ()	m/z 149.1	m/z 227.0 (Br)	Primary ID
Isotope Pattern	Single dominant peak	1:1 Doublet (227/229)	Critical (The "Smoking Gun")
Fragmentation	Loss of (), Loss of	Loss of Br radical ()	Secondary Confirmation

“

Analyst Note: If you do not see the 1:1 doublet separated by 2 mass units, the reaction did not incorporate bromine, regardless of what the NMR suggests.

NMR Spectroscopy: The Structural Deep Dive

While MS confirms presence, NMR confirms position (regiochemistry).

H NMR (Proton)

The aromatic region (6.5 – 7.5 ppm) undergoes the most drastic change.

- Parent: Displays a complex 4-proton pattern (often overlapping multiplets) due to the ABCD spin system of the unsubstituted benzene ring.
- Brominated: Simplifies to a 3-proton system. If substitution is at the 6-position (para to C1), the symmetry simplifies the splitting to an AMX or ABC system, often showing distinct singlets or doublets with characteristic coupling constants (

Hz,

Hz).

C NMR (Carbon)

Bromine exerts a "Heavy Atom Effect" on the attached carbon.

- **Shielding Effect:** Contrary to electronegativity expectations, the carbon directly attached to Bromine () often shifts upfield (shielded) by 5–10 ppm relative to the parent C-H, typically appearing around 120–125 ppm.
- **Intensity:** The signal is often significantly shorter due to the lack of NOE enhancement (no attached proton) and efficient spin-lattice relaxation caused by the quadrupolar Br nucleus.

Comparative Data Table: NMR Shifts (CDCl

)

Nucleus	Region	Non-Brominated (Parent)	Brominated (6-Bromo)	Mechanistic Cause
H	Aromatic	7.15–7.40 ppm (4H, m)	7.35 (d), 7.45 (dd), 7.55 (d)	Loss of symmetry; Deshielding by Br
H	Benzylic (H1)	~4.1 ppm (d)	~4.05 ppm (d)	Minor inductive effect (distance dependent)
C	Aromatic	~126 ppm (C-H)	~120 ppm (C-Br)	Heavy Atom Effect (Shielding)
C	Aromatic	~124-128 ppm	~130-132 ppm	Inductive Deshielding (-I effect)

Vibrational Spectroscopy (IR)[3][7][10]

Infrared spectroscopy provides a rapid, non-destructive check, particularly useful for monitoring reaction completion in real-time (e.g., disappearance of a specific starting material band).

- C-Br Stretch: The defining feature of the brominated product is a strong absorption band in the fingerprint region, typically 690–515 cm⁻¹.

[1][2] The parent compound is transparent in this specific window (containing only C-H bending modes).

- Aromatic Overtones: The substitution pattern (ortho-disubstituted vs. trisubstituted) changes the overtone pattern in the 1600–2000 cm

region, though this is often too weak to be diagnostic in crude samples.

Experimental Protocol: Self-Validating Characterization Workflow

Objective: Isolate and validate 6-bromo-cis-1-amino-indan-2-ol from a bromination reaction mixture.

Step 1: Sample Preparation[8]

- Dissolve 5 mg of crude solid in 0.6 mL

(neutralized with

to prevent amine salt formation).

- Validation Check: Ensure solution is clear. Turbidity indicates salt formation, which shifts NMR peaks.

Step 2: Data Acquisition

- Run LC-MS (ESI+): Scan range m/z 100–400.

- Run

¹H NMR: 16 scans, 1 second relaxation delay.

- Run

¹³C NMR: 512 scans (essential to see the quaternary C-Br carbon).

Step 3: Analysis Logic

- Check MS: Is there a doublet at 227/229?
 - No: Stop. Product is not brominated.
 - Yes: Proceed.
- Check NMR Aromatic Region:
 - Integrate aromatic protons. Do they sum to 3.0? (Parent = 4.0).

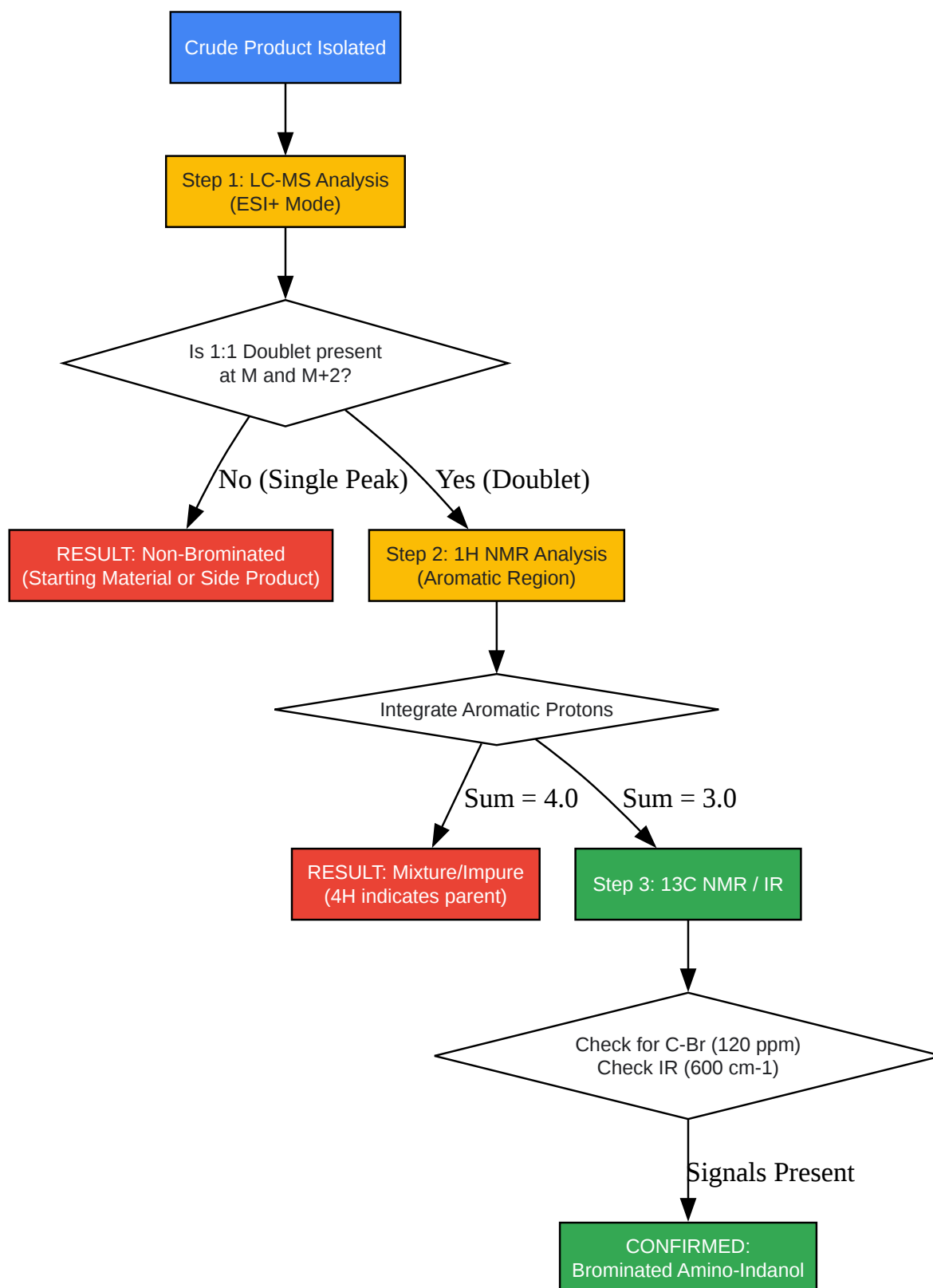
- Check for the "singlet" or small doublet (

Hz) indicative of the proton meta to the bromine and ortho to the alkyl ring.

Visualization: Decision Logic & Workflow

Diagram 1: Analytical Decision Tree

This diagram outlines the logical flow for determining if the amino-indanol scaffold has been successfully brominated.

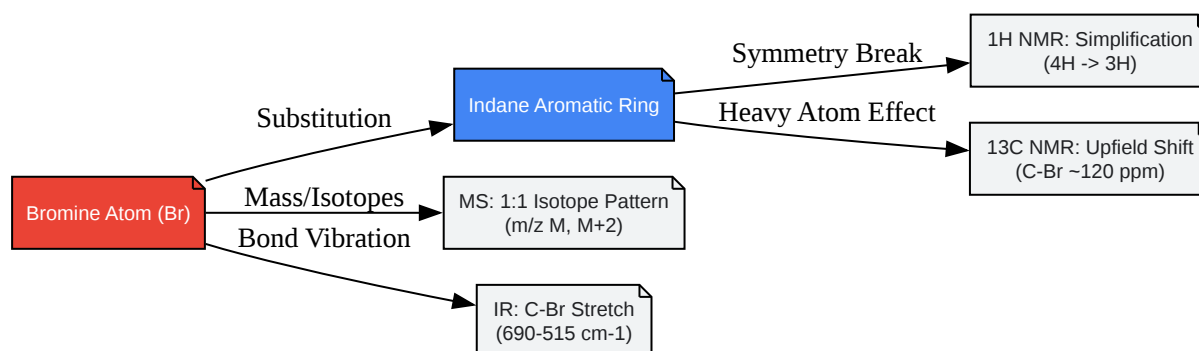


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Caption: Logical decision tree for distinguishing brominated derivatives using sequential spectral gates.

Diagram 2: Spectral Correlation Map

This diagram visualizes how specific structural changes map to spectral outputs.



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Caption: Correlation map linking the physical introduction of Bromine to specific observable spectral shifts.

References

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